2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine
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Description
Synthesis Analysis
The synthesis of compounds similar to "2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine" involves complex chemical processes. For instance, the synthesis of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has been described, showcasing the intricate steps required to obtain such compounds (Sabiniarz et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including compounds similar to the one , is often complex and requires detailed analysis to understand. Studies involving the structural elucidation of such compounds through techniques like X-ray diffraction and GIAO/DFT calculations provide insights into their molecular geometry and electronic properties (Pisklak et al., 2008).
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions that define their properties and potential applications. For example, the synthesis of 4-piperazino-5-methylthiopyrimidines revealed a series of compounds with notable pharmacological profiles, including antiemetic and analgesic activities, showcasing the diverse chemical properties these compounds can exhibit (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are often determined through experimental studies and contribute to the understanding of how these compounds can be utilized in various scientific domains.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group analysis, play a significant role in determining the applications of these compounds. Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles, for example, provide valuable information on the chemical behavior and potential utility of these compounds in synthesis and other chemical processes (Makarov et al., 1994).
Mechanism of Action
Target of Action
The primary target of 2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
This compound acts as a potent and selective inhibitor of TRPM4 . It penetrates cells and interacts with TRPM4, inhibiting its activity .
Biochemical Pathways
Given its target, it likely influences pathways related tocalcium homeostasis and cellular signaling .
Result of Action
The inhibition of TRPM4 by this compound can rescue the functional expression of mutant A432T TRPM4 in cells . This suggests that the compound may have therapeutic potential in conditions related to TRPM4 dysfunction .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMDQGYIVOWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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